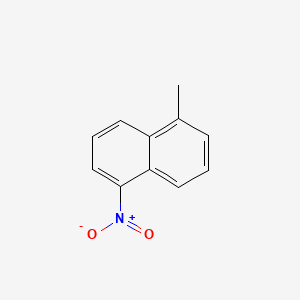

1-Methyl-5-nitronaphthalene

概要

説明

1-Methyl-5-nitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is a derivative of naphthalene, characterized by the presence of a methyl group at the first position and a nitro group at the fifth position on the naphthalene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure higher yields and better control over reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 1-Methyl-5-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

Substitution: Electrophiles such as halogens, sulfonic acids, and nitrating agents.

Major Products Formed:

Reduction: 1-Methyl-5-aminonaphthalene.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

科学的研究の応用

Chemical Properties and Structure

1-Methyl-5-nitronaphthalene (C11H9NO2) is a nitro-substituted naphthalene derivative. Its molecular structure consists of a naphthalene ring with a methyl group and a nitro group positioned at the 1 and 5 positions, respectively. This configuration influences its reactivity and biological activity, making it a subject of various studies.

Toxicological Studies

1. Toxicity Mechanisms

Research indicates that this compound exhibits unique toxicity profiles compared to other nitronaphthalenes. Studies have shown that it can cause lung injury in animal models, primarily affecting Clara cells in the respiratory tract. This is significant as it highlights the potential for respiratory toxicity in humans exposed to this compound .

2. Case Studies

A notable study evaluated the cytotoxic effects of this compound on lung tissues in rats and mice. Results demonstrated that lower doses produced significant cellular damage, emphasizing the need for further investigation into its toxicokinetics and metabolic pathways . Furthermore, chronic exposure studies suggested that while acute toxicity is evident, long-term effects may differ, necessitating comprehensive risk assessments .

Environmental Applications

1. Air Quality Monitoring

this compound has been identified as a marker for air pollution studies, particularly related to biomass burning and urban emissions. Its presence in particulate matter has been linked to adverse health effects, thus serving as an important compound for monitoring air quality and assessing pollution sources .

2. Chemical Characterization

The compound's structural characteristics allow it to be used in studies focused on the behavior of polycyclic aromatic hydrocarbons (PAHs) in the environment. Research has shown that nitro-substituted naphthalenes can serve as tracers for understanding the formation and degradation of PAHs in atmospheric conditions .

Industrial Applications

1. Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing other chemical compounds. Its reactivity allows for various transformations, making it valuable in creating more complex organic molecules used in pharmaceuticals and agrochemicals .

2. Material Science

The compound's properties are also explored in material science for developing new materials with specific electronic or optical properties. Its role as a building block in polymer chemistry has garnered attention for potential applications in advanced materials .

Data Summary

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Toxicology | Study of lung toxicity and cellular damage | Significant injury to Clara cells observed |

| Environmental Monitoring | Marker for air pollution from biomass burning | Linked to adverse health effects |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Valuable for pharmaceutical and agrochemical production |

| Material Science | Used in developing advanced materials | Potential applications in electronics and optics |

作用機序

The mechanism of action of 1-Methyl-5-nitronaphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological macromolecules, potentially affecting cellular processes . The exact pathways and targets depend on the specific derivative and its chemical structure.

類似化合物との比較

1-Nitronaphthalene: Similar in structure but lacks the methyl group at the first position.

2-Methyl-1-nitronaphthalene: Similar but with the nitro group at a different position.

Uniqueness: The presence of the methyl group can affect the compound’s electronic properties and steric hindrance, leading to different reaction outcomes compared to its analogs .

生物活性

1-Methyl-5-nitronaphthalene (1-M5-NN) is a nitro-substituted aromatic compound that has garnered attention due to its potential biological activities and toxicological implications. This article reviews the existing literature on the biological activity of 1-M5-NN, focusing on its toxicity, metabolic pathways, and interactions with biological systems.

This compound (C₁₁H₉NO₂) is an aromatic compound characterized by a methyl group and a nitro group attached to the naphthalene ring. Its structure is crucial for understanding its reactivity and biological effects.

Acute Toxicity

Studies have shown that 1-M5-NN exhibits significant acute toxicity in various animal models. For instance, in rats and mice, exposure to this compound has resulted in notable lung injury characterized by lesions in Clara and ciliated cells. The severity of these injuries is dose-dependent, with higher doses leading to more pronounced cellular damage .

| Species | Dose (mg/kg) | Effects Observed |

|---|---|---|

| Rats | 25 | Clara cell toxicity |

| Rats | 50 | Decrease in ciliated cells |

| Mice | 100 | Vacuolation in airway cells |

Hepatotoxicity

In addition to pulmonary effects, 1-M5-NN has been identified as a hepatotoxicant. Studies indicate that both rats and mice experience liver damage upon exposure, with significant alterations observed in liver enzyme levels . The compound's metabolic activation appears to play a critical role in its hepatotoxic effects.

The metabolic pathways of 1-M5-NN involve cytochrome P450 enzymes, which facilitate the conversion of the parent compound into reactive intermediates. These intermediates can form protein adducts that may lead to cellular degeneration . The exact mechanisms through which these metabolites exert their toxic effects remain an active area of research.

Environmental Impact and Bioaccumulation

Research indicates that 1-M5-NN can be found in various environmental matrices, particularly in marine organisms. A study highlighted its bioaccumulation potential in polychaetes, with concentrations significantly higher than those found in surrounding sediment . This raises concerns about the ecological impacts of this compound, especially regarding its persistence and toxicity within aquatic ecosystems.

Case Studies

Several case studies have documented the effects of 1-M5-NN exposure:

- Study on Marine Organisms : A study conducted on Pseudonereis nuntia demonstrated that exposure to 1-M5-NN resulted in a substantial increase in bioaccumulation compared to other nitro-substituted compounds .

- Inhalation Exposure : Research focusing on inhalation exposure routes revealed that the nasal epithelium is particularly susceptible to damage from nitronaphthalenes, including 1-M5-NN, indicating the need for further investigation into respiratory health risks associated with this compound .

特性

IUPAC Name |

1-methyl-5-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSRALZFDNFXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238420 | |

| Record name | 1-Methyl-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91137-27-8 | |

| Record name | 5-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091137278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91137-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQU0EI050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。